molecular formula C15H19FN2O4 B15226443 tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate

tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate

Cat. No.: B15226443
M. Wt: 310.32 g/mol
InChI Key: UFDUNOUIMFSXGX-UHFFFAOYSA-N
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Description

tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate is a complex organic compound that features a morpholine ring substituted with a tert-butyl ester and a 3-fluoroisonicotinoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate typically involves multiple steps. One common method includes the reaction of morpholine with tert-butyl chloroformate to form tert-butyl morpholine-4-carboxylate. This intermediate is then reacted with 3-fluoroisonicotinic acid chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the fluoroisonicotinoyl group.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluoroisonicotinoyl groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluoroisonicotinoyl group can participate in hydrogen bonding and other interactions, while the morpholine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(3-fluorophenyl)morpholine-4-carboxylate: Similar in structure but with a phenyl group instead of an isonicotinoyl group.

    tert-Butyl 3-(3-chloroisonicotinoyl)morpholine-4-carboxylate: Similar but with a chloro group instead of a fluoro group.

Uniqueness

tert-Butyl 3-(3-fluoroisonicotinoyl)morpholine-4-carboxylate is unique due to the presence of the fluoroisonicotinoyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19FN2O4

Molecular Weight

310.32 g/mol

IUPAC Name

tert-butyl 3-(3-fluoropyridine-4-carbonyl)morpholine-4-carboxylate

InChI

InChI=1S/C15H19FN2O4/c1-15(2,3)22-14(20)18-6-7-21-9-12(18)13(19)10-4-5-17-8-11(10)16/h4-5,8,12H,6-7,9H2,1-3H3

InChI Key

UFDUNOUIMFSXGX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1C(=O)C2=C(C=NC=C2)F

Origin of Product

United States

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